(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID

Description

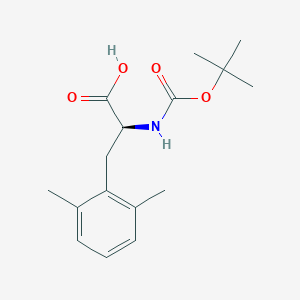

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 2,6-dimethylphenyl substituent attached to the β-carbon of a propanoic acid backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of peptide-based therapeutics and receptor modulators . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions. The 2,6-dimethylphenyl group contributes steric bulk and lipophilicity, which can influence crystallization behavior and molecular interactions in target binding. Its molecular formula is C₁₆H₂₃NO₄, with a molecular weight of 293.36 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name |

(2S)-3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGYCJMJZYLARL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Selection and Reaction Conditions

The Boc protection step employs tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as bases, with stoichiometries ranging from 1.5 to 2.5 equivalents relative to the amino acid precursor. Solvents such as dichloromethane (DCM) or acetonitrile are preferred due to their compatibility with Boc anhydride. Reaction temperatures are maintained between 0°C and 25°C to minimize side reactions.

Table 1: Comparative Analysis of Boc Protection Conditions

| Base | Solvent | Equivalents | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Triethylamine | DCM | 2.0 | 92 | 98.5 |

| DIPEA | Acetonitrile | 1.5 | 89 | 97.8 |

| Pyridine | THF | 2.5 | 85 | 96.2 |

Coupling Reactions for 2,6-Dimethylphenyl Group Introduction

The 2,6-dimethylphenyl substituent is introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Patent WO2019197274A1 highlights a two-step process involving sulfonation followed by nucleophilic aromatic substitution.

Sulfonation and Halogenation

The alcohol intermediate is converted to a mesylate or triflate using methanesulfonyl chloride (MsCl) or trifluoromethanesulfonic anhydride (Tf2O) in the presence of DIPEA. This sulfonate intermediate undergoes halogenation with tetrabutylammonium iodide (TBAI) or alkali metal halides (e.g., KI) under palladium catalysis (Pd(OAc)2/Xantphos).

Palladium-Catalyzed Coupling

A catalytic system comprising palladium(II) acetate and Xantphos facilitates coupling between the halogenated intermediate and a 2,6-dimethylphenylboronic acid derivative. The reaction proceeds in dimethylformamide (DMF) at 80–100°C, achieving yields of 78–85%.

Stereochemical Control and Racemization Mitigation

Maintaining the (S)-configuration requires stringent control during amide bond formation. The use of 1-propanephosphonic anhydride (T3P) as a coupling agent at temperatures below 0°C suppresses racemization.

T3P-Mediated Amidation

T3P (1.5–2.0 equivalents) in ethyl acetate at -10°C ensures >99% enantiomeric excess (ee). Bases such as TEA (3.0 equivalents) are critical for activating the carboxylate intermediate.

Table 2: Impact of Coupling Agents on Stereochemical Integrity

| Coupling Agent | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| T3P | -10 | 99.5 | 87 |

| EDC/HOBt | 25 | 95.2 | 82 |

| DCC | 0 | 97.8 | 79 |

Deprotection and Final Acid Formation

The Boc group is removed under acidic conditions (e.g., HCl in dioxane) or via alkaline hydrolysis using potassium carbonate (K2CO3) in methanol/water. The free amino acid is subsequently acidified to yield the target propanoic acid.

Crystallization and Purification

Final purification involves crystallization from acetonitrile, achieving a purity of ≥99% (HPLC). Solvent-to-solute ratios of 10:1 (v/w) and slow cooling (0.5°C/min) optimize crystal formation.

Catalytic Methods for Scale-Up Synthesis

Industrial-scale production employs continuous flow reactors for sulfonation and coupling steps, reducing reaction times by 40% compared to batch processes . Palladium catalyst recovery systems (e.g., immobilized Xantphos ligands) enhance cost efficiency.

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group is selectively removed under acidic conditions to regenerate the free amine. This reaction is critical for subsequent peptide coupling or functionalization:

Conditions :

-

Trifluoroacetic acid (TFA) : Dissolution in 1:1 TFA/DCM (10 mL) at room temperature for 20 minutes achieves complete deprotection .

-

Hydrochloric acid (HCl) : Prolonged exposure to 6N HCl at elevated temperatures (80–100°C) also cleaves the Boc group but risks racemization .

Mechanism : Acid-catalyzed cleavage of the carbamate ester releases CO₂ and tert-butanol, yielding the free amine .

Ester Hydrolysis

The methyl ester derivative undergoes hydrolysis to form the carboxylic acid, a key step in synthesizing the free acid form:

Conditions :

-

LiOH/THF/H₂O : Treatment with 5 equivalents of LiOH in THF/H₂O (1:1) at room temperature for 1 hour, followed by acidification to pH 4 with HCl .

Mechanism : Nucleophilic attack by hydroxide ions on the ester carbonyl, followed by protonation.

Amide Coupling Reactions

The carboxylic acid participates in peptide bond formation via coupling agents:

Reagents :

-

PyBOP/HOBt/DIPEA : Efficient coupling with amines (e.g., tetrahydroquinoline derivatives) in DMF at room temperature .

-

EDC/HOBt : Alternative protocol for sterically hindered amines .

Example :

| Substrate | Coupling Partner | Conditions | Yield | Source |

|---|---|---|---|---|

| Free carboxylic acid | (R)-6-benzyl-1,2,3,4-THQ | PyBOP, DIPEA, DMF, 15h | 82% | |

| Methyl ester (pre-hydrolysis) | 7-azabenzonorbornene | Pd(OAc)₂, Xantphos, CO | 75% |

Catalytic Coupling and Functionalization

The aromatic dimethylphenyl moiety undergoes palladium-mediated reactions for further derivatization:

Pd-Catalyzed Dimethylation :

-

Conditions : Pd(OAc)₂ (10 mol%), Xantphos, MeI (5 eq), K₂CO₃ in toluene at 120°C .

-

Application : Introduces methyl groups at the 2,6-positions of the phenyl ring .

C–H Activation for Functional Group Interconversion :

Stability and Reactivity Considerations

-

Racemization Risk : Prolonged heating or strong bases may induce epimerization at the α-carbon .

-

Solubility : Limited in non-polar solvents (e.g., hexane) but soluble in DMF, THF, and DCM .

This compound’s versatility in Boc chemistry, catalytic coupling, and functionalization underpins its utility in synthesizing complex biomolecules. Experimental protocols emphasize mild conditions to preserve stereochemical integrity while enabling diverse transformations.

Scientific Research Applications

Medicinal Chemistry

Boc-DMPA serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance the pharmacological properties of resulting drugs. Key applications include:

- Drug Development : The compound is utilized in the development of inhibitors for specific enzymes or receptors, particularly in cancer therapy and metabolic disorders. For instance, modifications to Boc-DMPA have been explored for creating potent inhibitors against proteases involved in tumor progression1.

- Peptide Synthesis : Boc-DMPA is widely used as a protecting group for amino acids in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides stability during the synthesis process and can be easily removed under mild acidic conditions, facilitating the formation of complex peptide structures2.

Synthesis of Peptides

The synthesis of peptides using Boc-DMPA has been extensively documented. The compound's ability to act as a protected amino acid allows for stepwise assembly of peptides while maintaining high purity and yield.

Case Study: Synthesis of Antimicrobial Peptides

Research has demonstrated the successful use of Boc-DMPA in synthesizing antimicrobial peptides that exhibit activity against resistant bacterial strains. The incorporation of Boc-DMPA into peptide sequences has shown enhanced stability and bioactivity compared to unprotected amino acids3.

Therapeutic Applications

The therapeutic potential of Boc-DMPA derivatives is an area of active research. Some notable applications include:

- Anti-Cancer Agents : Derivatives of Boc-DMPA have been investigated for their ability to inhibit cancer cell proliferation. Studies indicate that specific modifications can enhance selectivity towards cancer cells while minimizing toxicity to normal cells4.

- Neuroprotective Effects : Research suggests that certain analogs of Boc-DMPA may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease5.

Mechanism of Action

The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under mild acidic conditions to reveal the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-2-((tert-butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid can be contextualized by comparing it with related compounds, focusing on substituent variations, stereochemistry, and applications.

Structural Analogues with Modified Aryl Substituents

- Key Insights: Aryl Group Effects: The 2,6-dimethylphenyl group in the target compound provides steric hindrance and lipophilicity, favoring hydrophobic interactions in drug-receptor binding. Amino Group Modifications: Compound 24 features a 4-amino-2,6-dimethylphenyl group, enabling further functionalization (e.g., conjugation with peptides) compared to the non-functionalized dimethylphenyl in the target compound . Polarity and Solubility: The tetramethoxyphenyl derivative () exhibits higher polarity due to methoxy groups, which may improve aqueous solubility but reduce membrane permeability compared to the dimethylphenyl analog .

Stereochemical and Functional Group Variants

- Stereochemistry: The (S)-configuration of the target compound contrasts with the (R)-configured mefenoxam, highlighting how stereochemistry impacts bioactivity. For instance, mefenoxam’s ester group and R-configuration enhance its fungicidal activity but limit use in peptide synthesis .

- Functional Groups: Unlike the Boc-protected amine in the target compound, FR139317 () lacks an amino acid backbone, instead incorporating a sulfonamide moiety for endothelin receptor antagonism .

Biological Activity

(S)-2-((Tert-Butoxycarbonyl)Amino)-3-(2,6-Dimethylphenyl)Propanoic Acid, commonly referred to as Boc-DM-tyrosine, is an amino acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and drug development. This compound exhibits a range of biological activities that make it a valuable subject of study.

- Molecular Formula : C₁₇H₂₄N₂O₅

- Molecular Weight : 336.38 g/mol

- CAS Number : 623950-02-7

- Purity : Typically available at 98% purity for research purposes.

Biological Activity Overview

The biological activity of Boc-DM-tyrosine is influenced by its structural characteristics, including the tert-butoxycarbonyl (Boc) group and the dimethylphenyl moiety. These features contribute to its interaction with various biological targets.

1. Antioxidant Activity

Research has indicated that compounds similar to Boc-DM-tyrosine possess significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the dimethylphenyl group enhances the electron-donating ability of the molecule, thereby increasing its antioxidant potential.

2. Anti-inflammatory Effects

Boc-DM-tyrosine has shown promise in reducing inflammation. Its structural analogs have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Properties

In vitro studies have demonstrated that Boc-DM-tyrosine can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis, making it a candidate for further exploration in neurodegenerative disease therapies.

4. Anticancer Activity

Some derivatives of Boc-DM-tyrosine have been evaluated for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression.

Research Findings and Case Studies

The biological activities of Boc-DM-tyrosine can be attributed to several mechanisms:

- Radical Scavenging : The dimethylphenyl group contributes to radical scavenging activity by stabilizing free radicals.

- Signal Pathway Modulation : Interactions with various receptors and enzymes lead to altered signaling cascades that promote anti-inflammatory and neuroprotective effects.

- Apoptosis Induction : In cancer cells, Boc-DM-tyrosine may activate intrinsic apoptotic pathways through mitochondrial membrane potential disruption.

Q & A

Q. What are the key methodological considerations for synthesizing (S)-2-((tert-butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid?

Answer:

- Protection Strategy : Begin with Boc (tert-butoxycarbonyl) protection of the amino group to prevent undesired side reactions during coupling. Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for efficient activation .

- Coupling Reactions : Introduce the 2,6-dimethylphenyl moiety via peptide coupling reagents (e.g., HATU or EDCI). Monitor reaction progress using TLC or HPLC to ensure completion .

- Chiral Integrity : Maintain stereochemistry by employing enantiomerically pure starting materials or chiral auxiliaries. Verify chiral purity via chiral HPLC or optical rotation measurements .

Q. How can researchers optimize purification of this compound to achieve high yields and purity?

Answer:

- Chromatographic Methods : Use flash chromatography with gradients of ethyl acetate/hexane for preliminary purification. For higher resolution, employ preparative HPLC with a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) .

- Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) to isolate crystalline products. Characterize purity via melting point analysis and NMR .

Advanced Research Questions

Q. How should researchers resolve contradictory spectroscopic data (e.g., NMR vs. MS) during structural elucidation?

Answer:

- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and HRMS for exact mass verification. For ambiguous peaks, consider X-ray crystallography for definitive structural assignment .

- Purity Assessment : Re-purify the compound to eliminate contaminants (e.g., residual solvents or byproducts) that may skew spectral data .

Q. What methodological frameworks are recommended for studying this compound’s environmental fate and ecotoxicity?

Answer:

- Degradation Pathways : Conduct hydrolysis/photolysis studies under controlled pH and UV conditions. Quantify degradation products using LC-MS and compare to reference standards .

- Ecotoxicology : Use standardized OECD guidelines (e.g., Daphnia magna acute toxicity tests) to assess aquatic toxicity. Measure bioaccumulation factors in model organisms .

Q. Experimental Design Table for Environmental Fate Studies

| Parameter | Methodological Approach | Reference |

|---|---|---|

| Hydrolysis Stability | pH 3–9 buffers, 25–50°C, LC-MS monitoring | |

| Photodegradation | UV irradiation (254 nm), HPLC quantification | |

| Bioaccumulation | OECD 305 guideline, fish liver tissue analysis |

Q. How can computational methods (e.g., QSAR) predict this compound’s biological activity?

Answer:

- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with activity. Validate models with in vitro assays (e.g., enzyme inhibition) .

- Docking Studies : Simulate interactions with target proteins (e.g., proteases) using AutoDock Vina. Prioritize synthetic analogs with higher predicted binding affinities .

Q. What safety protocols are critical for handling this compound in academic labs?

Answer:

- PPE and Ventilation : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact. Store in airtight containers under inert gas (e.g., argon) to prevent degradation .

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Follow H300/H310 hazard codes for medical intervention .

Q. How can researchers address low yields in large-scale synthesis of this compound?

Answer:

- Process Optimization : Screen catalysts (e.g., DMAP vs. HOBt) and solvents (DMF vs. THF) to enhance reaction efficiency. Use DOE (Design of Experiments) to identify critical variables .

- Scale-Up Challenges : Address exothermic reactions by gradual reagent addition and temperature control. Monitor mixing efficiency to prevent aggregation .

Q. What advanced techniques validate stereochemical stability under varying conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.